

# comparing the carcinogenicity of different organophosphate flame retardants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Einecs 286-539-4*

Cat. No.: *B15180778*

[Get Quote](#)

## A Comparative Guide to the Carcinogenicity of Organophosphate Flame Retardants

This guide provides a comparative analysis of the carcinogenic potential of three commonly used organophosphate flame retardants (OFRs): Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCIPP), and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the risks associated with these compounds.

## Comparative Analysis of Carcinogenicity

Evidence from long-term animal bioassays indicates that TCEP, TCIPP, and TDCPP exhibit carcinogenic potential, primarily targeting the kidney and liver in rodent models. While direct quantitative comparisons of carcinogenic potency (e.g., TD50 values) are not readily available in the public literature, the existing data on tumor incidence from chronic exposure studies allow for a qualitative and semi-quantitative comparison.

Tris(2-chloroethyl) phosphate (TCEP) has been shown to induce renal tubule tumors in rats. In a two-year gavage study conducted by the National Toxicology Program (NTP), there was clear evidence of carcinogenic activity in both male and female Fischer 344 rats, with a significant increase in the incidence of renal tubule adenomas and carcinomas.<sup>[1]</sup> The European Chemicals Agency has classified TCEP as a substance of very high concern due to its reproductive toxicity and suspected carcinogenicity.<sup>[2]</sup>

Tris(1-chloro-2-propyl) phosphate (TCIPP), a major component of commercial TCPP mixtures, has been associated with an increase in liver neoplasms in mice. An NTP two-year feed study on an isomeric mixture of TCPP found a significant increase in the incidence of hepatocellular carcinoma in male mice and hepatocellular adenoma and carcinoma in female mice. In rats, there was a nonsignificant increase in hepatocellular adenomas in females.

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) has demonstrated carcinogenic effects in the liver and kidneys of rats. A two-year dietary study in Sprague-Dawley rats showed statistically significant increases in the incidence of benign and malignant liver tumors in both sexes, as well as a significant increase in benign kidney tumors. Furthermore, TDCPP has been shown to be genotoxic in multiple in vitro studies, indicating its potential to damage DNA. California has listed TDCPP as a chemical known to cause cancer under Proposition 65.[\[2\]](#)

Overall, the available evidence suggests that all three OFRs pose a carcinogenic risk. TDCPP appears to be a concern for both the liver and kidneys and has demonstrated genotoxic activity. TCEP shows clear evidence of renal carcinogenicity in rats. TCIPP is associated with liver tumors in mice.

## Quantitative Data on Tumor Incidence

The following table summarizes the tumor incidence data from key long-term rodent bioassays for TCEP, TCIPP, and TDCPP.

Organo phosph ate Flame Retarda nt	Species /Strain	Sex	Exposur e Route & Duratio n	Dose Levels	Target Organ	Tumor Type	Inciden ce
TCEP	Rat (Fischer 344)	Male	Gavage, 2 years	0, 88 mg/kg/da y	Kidney	Renal Tubule Adenoma or Carcinom a	Significa ntly increase d
	Rat (Fischer 344)	Female	Gavage, 2 years	0, 88 mg/kg/da y	Kidney	Renal Tubule Adenoma	Significa ntly increase d
TCIPP (as TCPP mixture)	Mouse (B6C3F1/ N)	Male	Feed, 2 years	0, 1,250, 2,500, 5,000 ppm	Liver	Hepatoce llular Carcinom a	Significa ntly increase d at all doses
Mouse (B6C3F1/ N)	Female	Feed, 2 years	0, 2,500, 5,000, 10,000 ppm	Liver	Hepatoce llular Adenoma or Carcinom a (combine d)	Significa ntly increase d at 10,000 ppm	
Rat (Sprague Dawley)	Female	Feed, 2 years	0, 2,500, 10,000, 20,000 ppm	Liver	Hepatoce llular Adenoma	Nonsignif icant increase	

TDCPP	Rat		Male & Female	Diet, 2 years	0, 5, 20, 80 mg/kg/day	Liver	Hepatoce llular Adenoma and Carcinom a (combine d)	Significa ntly increase d
	(Sprague -Dawley CD)							
	Rat (Sprague -Dawley CD)	Male & Female	Diet, 2 years	0, 5, 20, 80 mg/kg/day	Kidney	Renal Tubular Adenoma	Significa ntly increase d	

## Experimental Protocols

### In Vivo Rodent Carcinogenicity Bioassay (Based on OECD Guideline 451)

This protocol outlines the general procedure for a long-term carcinogenicity study in rodents.

Objective: To determine the carcinogenic potential of a substance following prolonged and repeated exposure.

Test System:

- Species: Typically rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).
- Number of Animals: At least 50 males and 50 females per dose group.
- Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle.

Experimental Procedure:

- Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals (Maximum Tolerated Dose - MTD).

- **Administration of Test Substance:** The substance is typically administered in the diet, drinking water, or by gavage, daily for the majority of the animal's lifespan (e.g., 24 months for rats).
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically. Tissues from all animals in the control and high-dose groups, and all tissues with gross lesions from all animals, are examined microscopically.

#### Data Analysis:

- Statistical analysis is performed on tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
- Survival data and clinical observations are also analyzed.

## Bacterial Reverse Mutation Test (Ames Test)

This protocol describes a widely used in vitro test for assessing the mutagenic potential of a chemical.

**Objective:** To screen for the ability of a chemical to induce mutations in the DNA of specific bacterial strains.

#### Test System:

- **Bacterial Strains:** Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used. These strains have different types of mutations in the genes responsible for amino acid synthesis.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

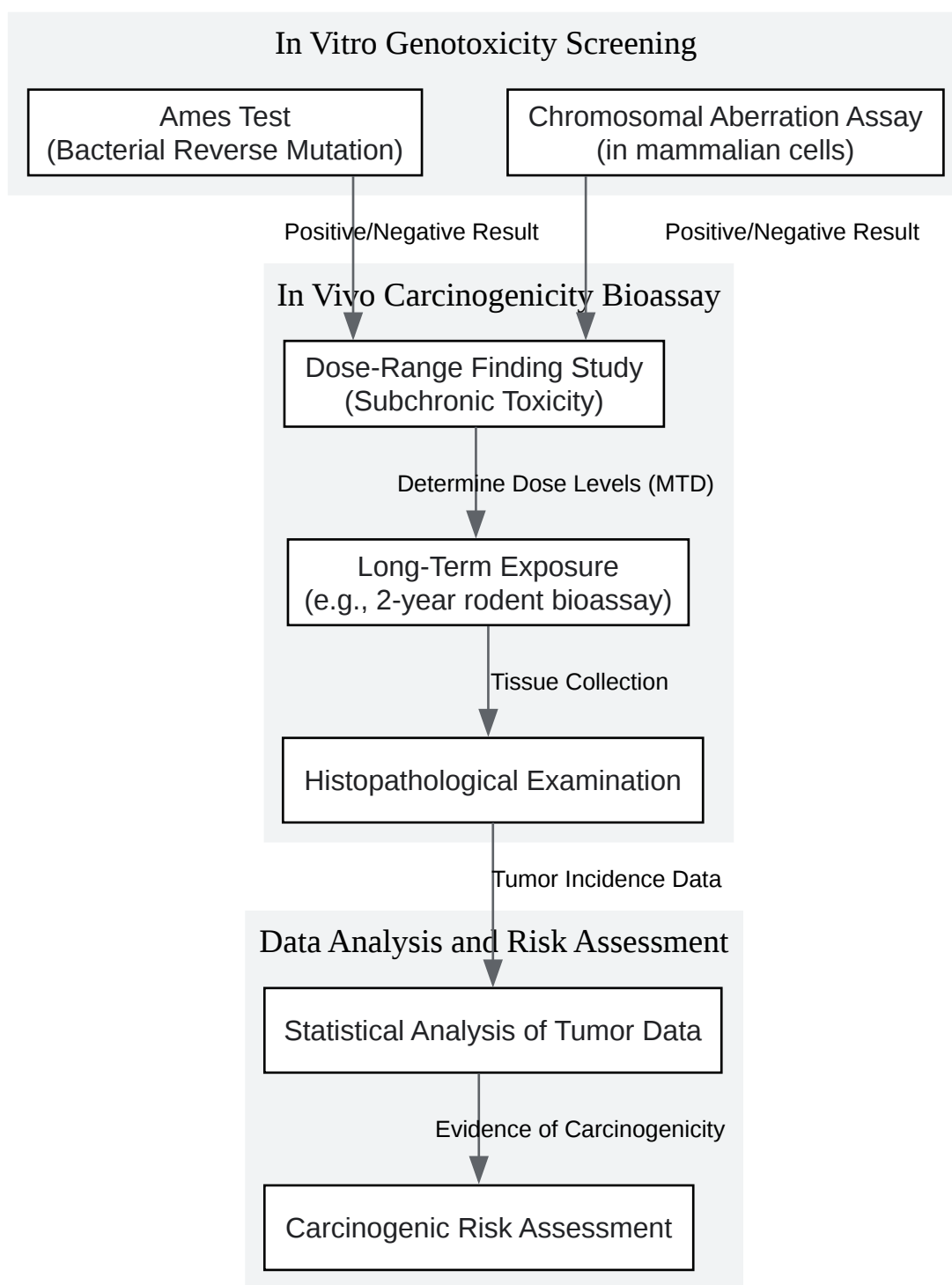
#### Experimental Procedure:

- **Exposure:** The test chemical, at several concentrations, is incubated with the bacterial tester strains in the presence and absence of the S9 mix.
- **Plating:** The mixture is plated on a minimal agar medium that lacks the specific amino acid required by the tester strains.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

#### Data Analysis:

- A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Generalized workflow for assessing the carcinogenicity of a chemical substance.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exposure to Organophosphate Flame Retardant Chemicals in the U.S. General Population: Data from the 2013-2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsc.gov [cpsc.gov]
- To cite this document: BenchChem. [comparing the carcinogenicity of different organophosphate flame retardants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15180778#comparing-the-carcinogenicity-of-different-organophosphate-flame-retardants]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)